molecular formula C8H6N2O2 B2993398 Pyrrolo[1,2-b]pyridazine-5-carboxylic acid CAS No. 1367932-51-1

Pyrrolo[1,2-b]pyridazine-5-carboxylic acid

Cat. No.: B2993398
CAS No.: 1367932-51-1
M. Wt: 162.148
InChI Key: ODMKEJGCBSYVBQ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazine-5-carboxylic acid is a nitrogen-bridgehead aromatic heterocycle containing two nitrogen atoms . It is formally obtained by the condensation of pyridazine and pyrrole .


Synthesis Analysis

The synthesis of Pyrrolo[1,2-b]pyridazine derivatives has been achieved through various methods. One such method involves the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate and subsequent condensation of the resulting carbamate derivative with a chalcone . Another approach involves 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate .


Molecular Structure Analysis

The pyridazine ring in this compound is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.15 . It is a powder at room temperature .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Pyrrolo[1,2-b]pyridazines have been prepared and explored for electrophilic substitutions, forming mono, di, tri, or tetrasubstituted derivatives based on electrophiles and reaction conditions (Zupan, Stanovnik, & Tislér, 1971).
    • A study described the synthesis of highly fluorescent Pyrrolo[1,2-b]pyridazine derivatives through 1,3-dipolar cycloaddition reaction (Dumitrascu et al., 2008).
  • Antioxidative Activity :

    • Pyrroles, including Pyrrolo[1,2-b]pyridazine derivatives, were found to exhibit significant antioxidative activity. Specifically, Pyrrolo[1,2-b]pyridazine-5-carboxylic acid derivatives were prepared and shown to inhibit lipid peroxidation in vitro (Yanagimoto et al., 2002; Østby et al., 2000).
  • Synthesis of Multisubstituted Pyrroles and Other Compounds :

    • Research has explored the synthesis of multisubstituted pyrroles and other compounds from enolizable aldehydes and primary amines, where this compound derivatives can be intermediates or related compounds (Huang et al., 2019; Watanabe et al., 1975).
  • Antimicrobial Activity :

    • Some studies have investigated the antimicrobial activity of pyrrole derivatives, including Pyrrolo[1,2-b]pyridazine compounds. These studies suggest that certain pyrrole derivatives have potential as antibacterial agents (Cetin & Bildirici, 2016; Şener et al., 2002).
  • Cancer Research :

    • Compounds containing Pyrrolo[1,2-b]pyridazine structures have been isolated from marine sponges and displayed antiproliferative activity against human cancer cell lines, indicating their potential in cancer research (Zhao et al., 2022).

Mechanism of Action

Target of Action

Similar pyrrolopyridazine derivatives have been reported to exhibit various biological applications , suggesting that this compound may interact with multiple targets.

Mode of Action

It’s synthesized via a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related pyrrolopyridazine derivatives have been associated with various biological applications , suggesting that this compound may influence multiple biochemical pathways.

Result of Action

Some pyrrolo[1,2-b]pyridazines were evaluated for their cytotoxicity on plant cells and crustacean animal cells, exhibiting low to moderate toxicity .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

pyrrolo[1,2-b]pyridazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-5-10-7(6)2-1-4-9-10/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMKEJGCBSYVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367932-51-1
Record name pyrrolo[1,2-b]pyridazine-5-carboxylic acid
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